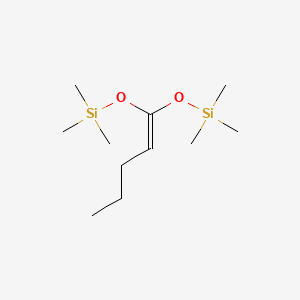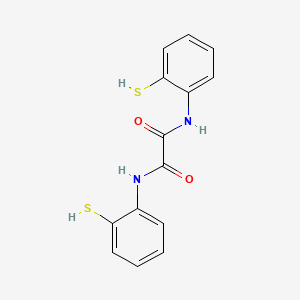
4-Butylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(trimethylsiloxy)-1-pentene: is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a pentene backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsiloxy)-1-pentene can be synthesized through a one-pot method involving the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran (THF) at -10°C . This method is efficient and yields derivatives bearing Si-H functional and reactive groups.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,1-Bis(trimethylsiloxy)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
1,1-Bis(trimethylsiloxy)-1-pentene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organosilicon compounds.
Medicine: Investigated for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of 1,1-Bis(trimethylsiloxy)-1-pentene involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsiloxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. The pathways involved include:
Hydrolysis: Conversion of trimethylsiloxy groups to silanols.
Condensation: Formation of siloxane bonds through the reaction of silanols.
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Another organosilicon compound with similar reactivity but different structural properties.
1,1-Bis(trimethylsiloxy)-1-butene: Structurally similar but with a different alkene backbone.
Unsymmetrical 1,1-Bis(boryl)alkenes: Compounds with similar synthetic applications but different functional groups.
特性
CAS番号 |
838839-44-4 |
|---|---|
分子式 |
C11H26O2Si2 |
分子量 |
246.49 g/mol |
IUPAC名 |
trimethyl(1-trimethylsilyloxypent-1-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h10H,8-9H2,1-7H3 |
InChIキー |
IAJVGCQYLPPXQJ-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)




![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)


![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)



